2-Bromodibenzo[b,d]furan-3-amine
Overview
Description
Synthesis Analysis
The synthesis of amines, such as 2-Bromodibenzofuran-3-amine, can be achieved by various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The 2-Bromodibenzofuran-3-amine molecule contains a total of 25 bonds. There are 17 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aromatic), and 1 Furane .Chemical Reactions Analysis
Amines, including 2-Bromodibenzofuran-3-amine, act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .Physical and Chemical Properties Analysis
2-Bromodibenzofuran-3-amine has a density of 1.6±0.1 g/cm3, a boiling point of 343.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.4±3.0 kJ/mol, a flash point of 161.7±20.4 °C, and an index of refraction of 1.721 .Scientific Research Applications
Amination Reactions
2-Bromodibenzofuran-3-amine serves as a pivotal substrate in amination reactions. The utilization of palladium-catalyzed conditions along with imidazolium salts has significantly enhanced the efficiency of amination reactions, facilitating the synthesis of complex amines which are crucial intermediates in pharmaceuticals and agrochemicals (Grasa et al., 2001). Additionally, copper-catalyzed amination, employing sodium azide as the amino source, has been developed for ortho-functionalized haloarenes, producing aromatic amines with good to excellent yields. This methodology underscores the versatility and reactivity of bromoaryl compounds in constructing N-arylated products (Zhao et al., 2010).
Polymer Chemistry
2-Bromodibenzofuran-3-amine is instrumental in polymer chemistry, particularly in the synthesis of aminobenzodione-based polymers. These polymers, characterized by low bandgaps and solvatochromic behavior, are potential candidates for electronic applications due to their broad UV/vis absorption bands and high photostability. The synthesis involves palladium-catalyzed amination polymerization, highlighting the role of 2-Bromodibenzofuran-3-amine in the development of novel materials with unique optical properties (Zhang et al., 2014).
Synthesis of Heterocyclic Compounds
The compound has been used in the design of non-imidazole H(3) antagonists, exhibiting a more constrained structure that maintains high potency across human and rat receptors. This discovery opens new avenues for the development of therapeutics targeting the histamine H(3) receptor, with potential implications in treating neurological disorders (Cowart et al., 2004).
Organometallic Chemistry
In organometallic chemistry, the synthesis of amino-linked N-heterocyclic carbene complexes showcases the utility of 2-Bromodibenzofuran-3-amine in forming stable ligands for metal complexes. These complexes are vital in catalysis and materials science, offering a pathway to explore new chemical reactivities and catalytic mechanisms (Shih et al., 2009).
Advanced Material Applications
Furthermore, the compound has found applications in the development of ionic liquids for CO2 capture. The ability to sequester CO2 reversibly as a carbamate salt demonstrates the compound's potential in environmental applications, particularly in the field of gas separation and storage technologies (Bates et al., 2002).
Mechanism of Action
Target of Action
The primary targets of 2-Bromodibenzo[b,d]furan-3-amine are currently unknown. This compound is a derivative of benzofuran, which has been identified as a scaffold for antimicrobial agents . .
Mode of Action
As a benzofuran derivative, it may share some of the antimicrobial properties of other benzofuran compounds . .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications , suggesting that they may affect multiple pathways.
Pharmacokinetics
The compound has a molecular weight of 262.10 g/mol , and its solubility in water at 25 ºC is 0.5772 mg/L
Result of Action
As a benzofuran derivative, it may have antimicrobial properties
Safety and Hazards
Future Directions
Benzofuran compounds, including 2-Bromodibenzofuran-3-amine, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This makes these substances potential natural drug lead compounds, and they have attracted the attention of chemical and pharmaceutical researchers worldwide .
Properties
IUPAC Name |
2-bromodibenzofuran-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJRPRPVUGPJSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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